molecular formula C10H14ClN5O2 B193904 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol CAS No. 172529-94-1

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

Cat. No. B193904
CAS RN: 172529-94-1
M. Wt: 271.7 g/mol
InChI Key: FSJCDRZLIWVLEH-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol” is a mono-constituent substance . It has a molecular weight of 271.7 and a molecular formula of C10H14N5O2Cl . The IUPAC name for this compound is 2-[(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol .


Molecular Structure Analysis

The crystal structure of a similar compound, 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, has been studied . The structure is triclinic, with a = 7.7966 (3) Å, b = 8.2167 (4) Å, c = 12.9574 (7) Å, α = 82.444 (4)°, β = 81.604 (4)°, γ = 86.751 (4)°, and V = 813.46 (7) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The melting point is 237-239°C .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a key intermediate for the syntheses of penciclovir and famciclovir . These are antiviral medications used to treat infections caused by certain types of viruses.

Enzymatic Production

2-Amino-6-chloropurine, a related compound, has been used in the enzymatic production of DAPdR and 2-amino-6-chloropurine-2,-deoxyriboside (ACPdR) . These are important compounds in biochemistry and molecular biology research.

Crystallography

The crystal structure of this compound is important for pharmaceutical industrial synthesis . The purity and the crystal type of the medicine can significantly affect its efficacy and safety.

Drug Formulation

In drug formulation, this compound can be used to create pharmaceutical compositions. For example, it can be used to create the mono-L-valine ester of ganciclovir , a medication used to treat viral infections.

Regulatory Compliance

This compound has a specific EC Number (923-654-7) and CAS Number (172529-94-1), which are used for regulatory compliance in the chemical industry . These identifiers are important for tracking and managing chemicals in a regulatory context.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If inhaled: remove person to fresh air and keep comfortable for breathing (P304+P340) .

properties

IUPAC Name

2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJCDRZLIWVLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465528
Record name 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

CAS RN

172529-94-1
Record name 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172529-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 2
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 3
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 4
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 5
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Reactant of Route 6
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

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